Azetidine-2,3-dione
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Overview
Description
Azetidine-2,3-dione is a four-membered lactam, which is a type of cyclic amideThe presence of the β-lactam ring in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-2,3-dione can be synthesized through several methods. One common approach involves the radical-mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones using n-tributyltin hydride and AIBN in refluxing dry benzene . Another method involves the Staudinger ketene-imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and operationally simple methods, such as radical-mediated rearrangement and Staudinger cycloaddition, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: Azetidine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-hydroxyazetidin-2-ones can yield this compound . Additionally, reactions involving bis(3-ethylthio)azetidin-2-ones with N-bromosuccinimide in acetonitrile/water can also produce this compound .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various functionalized β-lactams, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
Azetidine-2,3-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, spiro-azetidine derivatives have been found to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of cell proliferation and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making this compound derivatives potential anticancer agents .
Comparison with Similar Compounds
Spiro-azetidin-2-one: This compound shares a similar β-lactam ring structure and exhibits biological activities, including antibacterial and antifungal properties.
Uniqueness: this compound is unique due to its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its β-lactam ring structure provides a scaffold for the development of numerous pharmaceuticals and synthetic materials .
Properties
Molecular Formula |
C3H3NO2 |
---|---|
Molecular Weight |
85.06 g/mol |
IUPAC Name |
azetidine-2,3-dione |
InChI |
InChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6) |
InChI Key |
RCYUACIXZYDBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)N1 |
Origin of Product |
United States |
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